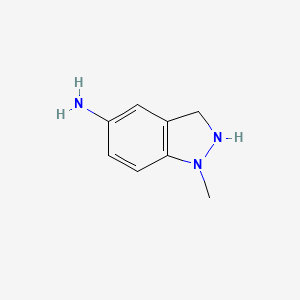

1-Methyl-2,3-dihydro-1H-indazol-5-amine

Description

Historical Context and Evolution of Indazole Chemistry

The journey of indazole chemistry began in the late 19th century. The synthesis and characterization of indazole, then named benzopyrazole, were first reported by Emil Fischer and his contemporaries around 1883. researchgate.net Early synthetic methods often involved intramolecular cyclization reactions starting from ortho-substituted benzene (B151609) derivatives. nih.gov

Over the decades, the synthetic repertoire for creating the indazole core has expanded significantly, reflecting the growing interest in its pharmacological potential. Key advancements include:

Classical Cyclization Methods: Reactions like the Davis-Beirut reaction and cyclizations of o-toluidines or 2-aminobenzonitriles have been foundational. nih.gov

Transition-Metal Catalysis: The advent of palladium- and copper-catalyzed cross-coupling reactions has revolutionized indazole synthesis, allowing for more efficient and versatile construction of the heterocyclic ring and its derivatives. nih.gov Rhodium-catalyzed C-H activation has also emerged as a powerful tool for building the indazole framework. nih.gov

1,3-Dipolar Cycloadditions: More modern approaches utilize 1,3-dipolar cycloaddition reactions between arynes and diazo compounds, providing a direct route to the indazole system.

This evolution in synthetic methodology has enabled chemists to generate a vast library of indazole derivatives, leading to the discovery of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net

Structural Classification and Research Significance of Dihydroindazole Frameworks

The dihydroindazole framework introduces structural complexity compared to the flat, aromatic indazole system. The classification of these compounds can be understood through the principles of structural isomerism, where compounds share the same molecular formula but differ in the connectivity of their atoms. wikipedia.orgbyjus.com

Positional Isomerism: This is a key feature in dihydroindazoles. Substituents, including the defining methyl and amine groups of the titular compound, can be located at different positions on the bicyclic structure. For instance, the amine group could be at position 4, 6, or 7, creating distinct positional isomers. Similarly, the N-methyl group could be at the N1 or N2 position, leading to different regioisomers. wikipedia.org

Functional Isomerism: Dihydroindazoles are functional isomers of other bicyclic systems with the same molecular formula but different functional groups. wikipedia.org

Skeletal Isomerism: Variations in the core carbon-nitrogen skeleton would result in skeletal isomers. byjus.com

The research significance of the 2,3-dihydro-1H-indazole scaffold is on an upward trajectory, though it remains less explored than its aromatic indazole counterpart. nih.gov Its importance stems from several key aspects:

Structural Analogy: The dihydroindazole core is structurally similar to other biologically active 1,2-dinitrogen heterocycles like pyrazolines and pyrazolidines, which are known to exhibit antibacterial and anti-inflammatory activities. This suggests a latent potential for dihydroindazoles to possess similar properties. nih.gov

Bioisosteric Replacement: In medicinal chemistry, replacing one chemical group with another that retains similar biological activity is a common strategy known as bioisosteric replacement. The dihydroindazole framework is being investigated as a potential bioisostere for other important scaffolds like indoles and catechols. researchgate.net This substitution can improve pharmacokinetic properties such as metabolic stability and bioavailability.

Synthetic Intermediates: Dihydroindazoles can serve as valuable synthetic intermediates that can be oxidized to form the corresponding aromatic indazoles, providing alternative synthetic routes to these well-established pharmacophores. nih.gov

Despite their potential, the development of robust and general synthetic methods for 2,3-dihydro-1H-indazoles has been slower than for other heterocycles, which has historically limited detailed investigations into their properties. nih.gov

Current Research Landscape and Emerging Trends for 1-Methyl-2,3-dihydro-1H-indazol-5-amine Analogs

Direct research specifically focused on this compound is notably scarce in publicly available scientific literature. This suggests that the compound may be a novel entity or a synthetic intermediate that has not been extensively studied for its intrinsic biological properties.

However, significant research has been conducted on its aromatic analog, 1-Methyl-1H-indazol-5-amine , and related structures. These studies provide valuable insights into the potential biological targets and therapeutic areas where dihydro-analogs might also show activity. A prominent trend is the use of the 1-methyl-1H-indazol-5-yl moiety as a key building block in the development of potent enzyme inhibitors, particularly for protein kinases.

One area of focus is the inhibition of the ALK5 receptor (TGF-β type I receptor), which is implicated in cancer and fibrotic diseases. nih.govresearchgate.net Researchers have synthesized and evaluated a series of compounds where the 1-methyl-1H-indazol-5-yl group is a core component.

| Compound Structure | Target | Key Findings | Reference |

|---|---|---|---|

| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | ALK5 | Showed potent inhibitory effects in cellular assays (IC₅₀ = 3.5 ± 0.4 nM) and high oral bioavailability in mice (F = 67.6%). Deuterium (B1214612) incorporation was used to improve metabolic stability. | nih.govresearchgate.net |

| Indazole analogs of 5-MeO-DMT | Serotonin Receptors (5-HT₂) | 1-Methylindazole analogs were synthesized and evaluated as 5-HT₂ receptor agonists, highlighting the scaffold's utility in neuroscience research. | semanticscholar.org |

The emerging trend for analogs of this compound is likely to follow a path of exploration as a novel chemical space. The introduction of the saturated pyrazole (B372694) ring imparts a three-dimensional character that is highly sought after in modern drug discovery to achieve better selectivity and novelty. Future research may focus on:

Direct Synthesis and Evaluation: Developing efficient synthetic routes to this compound and its derivatives to enable direct screening for biological activity.

Bioisosteric Scaffolds: Investigating the use of the this compound scaffold as a bioisosteric replacement for the 1-methyl-1H-indazol-5-amine group in known active compounds, such as ALK5 inhibitors, to assess improvements in potency or pharmacokinetic profiles.

Fragment-Based Drug Discovery: Utilizing the dihydroindazole core as a fragment for building new lead compounds against a variety of biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-methyl-2,3-dihydroindazol-5-amine |

InChI |

InChI=1S/C8H11N3/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-4,10H,5,9H2,1H3 |

InChI Key |

VAWACJHLLSCRBI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(CN1)C=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 2,3 Dihydro 1h Indazol 5 Amine and Its Congeners

De Novo Synthesis Approaches for 2,3-Dihydroindazole Rings

The construction of the 2,3-dihydroindazole core, a key structural motif, is achieved through various synthetic strategies. These methods provide access to a range of substituted dihydroindazoles, which serve as precursors for more complex molecules.

Intramolecular Cyclization Reactions in Dihydroindazole Formation

Intramolecular cyclization represents a powerful strategy for the formation of the 2,3-dihydroindazole ring system. This approach often involves the formation of a key bond to close the five-membered ring.

A notable example is the copper(I)-mediated intramolecular coupling of hydrazines. mdpi.comresearchgate.net This method involves the synthesis of N-aryl hydrazines which then undergo an intramolecular C-N bond formation to yield the bis-BOC protected 2,3-dihydro-1H-indazole. The reaction is typically carried out in the presence of a copper(I) iodide catalyst, a ligand such as 1,10-phenanthroline, and a base like cesium carbonate in a solvent like DMF. mdpi.com This process is advantageous due to its high yields and tolerance for various functional groups on the aromatic ring. mdpi.comresearchgate.net

Another approach involves the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines to form thiadiazine 1-oxides, a reaction that proceeds via the in-situ formation of an NH sulfoximine (B86345) which then acts as a nucleophile in the cyclization step. nih.gov While not directly forming a dihydroindazole, the principles of acid-catalyzed intramolecular ring closure are relevant. Similarly, the Dieckmann cyclization, an intramolecular Claisen condensation, demonstrates the formation of cyclic β-keto esters from diesters, a fundamental type of intramolecular cyclization in organic synthesis. youtube.com

Palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation has also been employed for the synthesis of isoindolinones, where a benzylic C-H bond is functionalized to close the ring. nih.gov This highlights the potential of C-H activation in forming cyclic structures related to dihydroindazoles.

Cyclocondensation and Annulation Strategies for Dihydroindazole Scaffold Construction

Cyclocondensation and annulation reactions are cornerstone strategies for building the dihydroindazole scaffold, typically involving the reaction of two or more components to form the heterocyclic ring in a single step.

One such method is the reaction of dihydroxanthone derivatives with binucleophiles like hydrazine (B178648) in methanol, which yields 6,7-dihydroindazoles under mild conditions and with high yields. researchgate.net The reaction of 2-formyl-cyclohexanediones with 4-amidinopyridine to synthesize tetrahydroquinazolines also illustrates the principle of using a diketone precursor with a dinucleophile. researchgate.net

Sequential Knoevenagel condensation followed by cyclization offers another route. nih.gov This strategy involves the initial reaction of an aldehyde or ketone with an active methylene (B1212753) compound, followed by an intramolecular cyclization to form the ring system. The selectivity of the product can often be controlled by the reaction conditions. nih.gov The reaction of chalcone (B49325) derivatives with hydrazine derivatives to yield pyrazolines is a classic example of cyclocondensation to form a five-membered nitrogen-containing ring. nih.gov

Furthermore, the [3+2] annulation approach between arynes and hydrazones has been utilized to construct the 1H-indazole skeleton, demonstrating a powerful method for ring formation. organic-chemistry.org

Transition Metal-Catalyzed C-H Activation and Cyclization in Dihydroindazole Synthesis

Transition metal catalysis, particularly involving palladium, has become an indispensable tool for the synthesis of heterocyclic compounds, including indazoles and their derivatives. researchgate.netmdpi.comresearchgate.net These methods often rely on C-H activation to facilitate the cyclization process, offering a more atom-economical and efficient alternative to traditional methods.

For instance, a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed, which proceeds in moderate to good yields (55%–72%). mdpi.comresearchgate.net This method is significantly more efficient than the corresponding two-step process and tolerates a variety of functional groups on the aromatic ring. mdpi.comresearchgate.net

While much of the research has focused on the synthesis of fully aromatic indazoles, the principles are applicable to dihydroindazole synthesis. For example, palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation has been successfully used to synthesize isoindolinones, a related heterocyclic system. nih.gov This reaction utilizes a Pd/C catalyst and notably does not require a stoichiometric oxidant. nih.gov

Silver(I)-mediated intramolecular oxidative C–H amination has also been shown to be an effective method for constructing 1H-indazoles, suggesting the potential for similar strategies in the synthesis of their dihydro counterparts. nih.gov

Derivatization and Functionalization of the Dihydroindazole Nucleus

Once the 2,3-dihydroindazole core is synthesized, further derivatization and functionalization are often required to produce target molecules like 1-Methyl-2,3-dihydro-1H-indazol-5-amine. This involves the introduction of substituents at various positions on the heterocyclic ring system.

Amination and Subsequent Amine Transformations

The introduction of an amino group, a key feature of the target compound, can be achieved through various synthetic routes. While direct amination of the dihydroindazole ring can be challenging, a common strategy involves the reduction of a nitro group. For example, the reaction of NH-indazoles with formaldehyde (B43269) in the presence of hydrochloric acid can lead to the formation of (1H-indazol-1-yl)methanol derivatives, which can be further manipulated. nih.gov The synthesis of various indazole-containing derivatives often involves the use of precursors bearing an amino group or a group that can be converted to an amine. nih.gov

A related synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine involves the deprotection of a phthalimide (B116566) and an acetyl group to reveal the primary amine and the secondary amine of the indoline (B122111) ring, respectively. mdpi.com This highlights a common strategy of using protecting groups for amines during synthesis.

Regioselective N-Alkylation and N-Arylation Strategies

The introduction of alkyl or aryl groups at the nitrogen atoms of the dihydroindazole nucleus is a critical step in the synthesis of many derivatives, including the target molecule with a methyl group at the N1 position.

N-Alkylation: Regioselective N-alkylation can be challenging due to the presence of two nitrogen atoms in the dihydroindazole ring. The choice of base and alkylating agent is crucial for controlling the regioselectivity. For related heterocyclic systems like indoles, N-alkylation is often achieved by first deprotonating the indole (B1671886) with a strong base like sodium hydride, followed by reaction with an alkyl halide. youtube.com Copper-catalyzed N-alkylation of indoles using N-tosylhydrazones has also been reported as an efficient method. rsc.org Studies on the alkylation of 1,3-diazaoxindoles have shown that the use of different bases, such as sodium hydroxide (B78521) or butyllithium, can lead to different alkylation patterns, allowing for selective substitution at different positions. nih.govnih.gov

N-Arylation: N-arylation of the indazole nucleus is commonly achieved through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established method. nih.govorganic-chemistry.org More recently, palladium-catalyzed N-arylation, such as the Buchwald-Hartwig amination, has become a popular choice due to its milder reaction conditions and broader substrate scope. mdpi.comorganic-chemistry.org These reactions typically employ a palladium catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand and a base to couple the indazole with an aryl halide or triflate. organic-chemistry.org A one-pot Fischer indolisation followed by a copper(I)-catalyzed N-arylation has also been developed for the efficient synthesis of N-arylindoles. nih.gov

Below is an interactive data table summarizing various synthetic approaches for the dihydroindazole scaffold and its derivatization.

| Reaction Type | Key Reagents & Conditions | Product Type | Yield | Reference |

| Intramolecular Cyclization | CuI, 1,10-phenanthroline, Cs2CO3, DMF | bis-BOC protected 2,3-dihydro-1H-indazoles | High | mdpi.comresearchgate.net |

| Cyclocondensation | Dihydroxanthone derivatives, hydrazine, methanol | 6,7-Dihydroindazoles | High | researchgate.net |

| Transition Metal-Catalyzed Cyclization | CuI, 1,10-phenanthroline, Cs2CO3, DMF (one-pot) | 2,3-Dihydro-1H-indazoles | 55-72% | mdpi.comresearchgate.net |

| N-Alkylation | NaH, alkyl halide | N-alkyl indoles | - | youtube.com |

| N-Arylation (Copper-catalyzed) | CuI, diamine ligand | N-aryl indazoles | Good | nih.govorganic-chemistry.org |

| N-Arylation (Palladium-catalyzed) | Pd2(dba)3, bulky phosphine ligand, base | N-aryl indoles | Good | organic-chemistry.org |

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The reactivity of the indazole core is characterized by its susceptibility to both electrophilic and nucleophilic substitution, allowing for extensive functionalization. The specific nature of these reactions is heavily influenced by the substitution pattern on the ring, the reaction conditions, and whether the indazole or dihydroindazole system is involved.

Electrophilic Substitution:

The amine group at the C5 position of this compound is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution on the benzenoid ring. Therefore, electrophilic attack is anticipated to occur primarily at the C4 and C6 positions. Common electrophilic substitution reactions applicable to this system include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

In the broader context of the indazole system, studies have shown that the reaction of indazoles with electrophiles like formaldehyde can lead to substitution at the nitrogen atom. For instance, indazole and its 4-nitro, 5-nitro, and 6-nitro derivatives react with formaldehyde in aqueous HCl to yield (1H-indazol-1-yl)methanol derivatives. nih.govacs.org However, 7-nitro-1H-indazole does not undergo this reaction. nih.govacs.org This highlights the influence of substituent positioning on reactivity.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the indazole ring, particularly when it is substituted with strong electron-withdrawing groups, such as a nitro group. These reactions typically involve the displacement of a leaving group, often a halide, by a nucleophile.

The synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through an SNAr pathway. researchgate.netnih.gov This process involves the ring closure of an arylhydrazone anion derived from an aromatic ketone or aldehyde featuring a fluorine atom at C2 and a nitro group at C5. The electron-withdrawing nitro group facilitates the nucleophilic attack that leads to cyclization. nih.gov Similarly, the synthesis of 3-aminoindazoles, important scaffolds for biologically active compounds, often utilizes SNAr chemistry where hydrazine displaces a leaving group on a benzonitrile (B105546) precursor. nih.gov For example, 3-bromo-6-chloro-2-fluorobenzonitrile (B2696780) reacts with hydrazine to produce the corresponding 3-aminoindazole in high yield. nih.gov

The efficiency of these reactions can be dependent on the leaving group and the solvent. Studies on 2,4-dinitrobenzene derivatives with hydrazine have shown that the rate-determining step can either be the formation of the intermediate or the departure of the leaving group, depending on the reaction conditions and the substrate. researchgate.net

Sustainable and Efficient Synthesis Protocols for Dihydroindazole Derivatives

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methods for constructing heterocyclic scaffolds like dihydroindazoles. These "green" approaches aim to reduce waste, avoid harsh reagents, and minimize energy consumption. benthamdirect.comrsc.org

One notable sustainable method is the photo-organic synthesis of indazoles, which avoids the use of metals and strong bases. rsc.org For instance, a metal- and hydrogen-source-free direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light has been developed, producing 2H-indazoles in excellent yields. rsc.org This photochemical approach represents a significant step towards greener synthesis by replacing traditional methods that often require harsh conditions and generate substantial waste. rsc.org

Catalyst-based strategies have also provided new avenues for efficient indazole synthesis. benthamdirect.comingentaconnect.com The use of heterogeneous copper oxide nanoparticles supported on activated carbon (CuO@C) has proven effective for the synthesis of 2H-indazoles. acs.org This method proceeds under ligand- and base-free conditions using polyethylene (B3416737) glycol (PEG-400), a green solvent, and allows for the one-pot formation of N-N, C-N, and C=N bonds with good to excellent yields. acs.org The catalyst can also be recycled, adding to the sustainability of the process. acs.org

Furthermore, simple and eco-friendly grinding protocols have been developed. The synthesis of 1-H-indazole derivatives has been achieved by grinding ortho-hydroxybenzaldehyde with hydrazine hydrate (B1144303) in ethanol (B145695) using ammonium (B1175870) chloride as a mild acid catalyst. samipubco.com This method offers advantages such as short reaction times, high yields, and a simple work-up procedure. samipubco.com

The following table summarizes various sustainable synthesis protocols for indazole derivatives.

| Synthesis Method | Starting Materials | Catalyst/Conditions | Solvent | Key Features | Reference |

| Photo-organic Synthesis | o-carbonyl azobenzene | Visible light (450 nm), B2cat2 | THF | Metal-free, hydrogen-source-free, fast, efficient | rsc.org |

| Heterogeneous Catalysis | 2-Bromobenzaldehydes, primary amines, sodium azide | CuO@C nanoparticles | PEG-400 | Ligand-free, base-free, catalyst is recyclable, one-pot | acs.org |

| Grinding Protocol | ortho-Hydroxybenzaldehyde, hydrazine hydrate | NH4Cl | Ethanol | Eco-friendly, mild conditions, short reaction time, high yield | samipubco.com |

| SNAr Cyclization | Arylhydrazones from acetophenone/benzaldehyde | K2CO3 | DMF | One-pot domino process, efficient for 1-aryl-1H-indazoles | researchgate.netnih.gov |

These modern synthetic strategies provide powerful tools for the efficient and sustainable production of dihydroindazole derivatives, paving the way for their broader application in various scientific fields.

Advanced Spectroscopic and Computational Characterization of 1 Methyl 2,3 Dihydro 1h Indazol 5 Amine Systems

Spectroscopic Analysis for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric and Stereochemical Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Methyl-2,3-dihydro-1H-indazol-5-amine. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals are critical for assigning protons to their specific locations within the molecule. For instance, the protons of the methyl group attached to the nitrogen atom would typically appear as a singlet in a specific chemical shift range. The aromatic protons on the benzene (B151609) ring would exhibit characteristic splitting patterns depending on their substitution pattern. The protons on the dihydro-indazole ring system would also have distinct chemical shifts and couplings, which are crucial for confirming the 2,3-dihydro structure.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon signals can distinguish between sp², and sp³ hybridized carbon atoms, which is essential for confirming the presence of the dihydro-part of the indazole ring.

Tautomerism is a key consideration for indazole systems. nih.gov While this compound has a fixed methyl group on one of the nitrogen atoms, the potential for other tautomeric forms, although less likely, can be investigated by detailed NMR studies, potentially in different solvents or at varying temperatures. Stereochemical assessment, particularly if chiral centers are present or if restricted rotation leads to atropisomerism, can also be explored using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Indazole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 1-Butyl-N-(5-methylpyridin-2-yl)-1H-indazole-3-carboxamide | DMSO-d6 | 9.65 (s, 1H), 8.23 (d, J = 8.00 Hz, 1H), 7.81 (d, J = 8.40 Hz, 1H), 7.69 (d, J = 7.60 Hz, 1H), 7.49 (t, J = 7.20 Hz, 1H), 7.33–7.31 (m, 3H), 7.13 (t, J = 7.60 Hz, 1H), 4.53 (t, J = 6.80 Hz, 2H), 2.31 (s, 3H), 1.90 (q, J = 7.20 Hz, 2H), 1.35–1.34 (m, 2H), 0.91 (t, J = 7.20 Hz, 3H) | 160.80, 141.21, 137.26, 136.54, 132.05, 127.16, 125.62, 125.13, 123.05, 122.76, 122.19, 110.96, 48.98, 31.88, 19.9, 18.16, 13.95 nih.gov |

| 1-Butyl-N-(5-methylpyridin-2-yl)-1H-indazole-3-carboxamide | DMSO-d6 | 10.11 (s, 1H), 8.24 (d, J = 8.00 Hz, 1H), 7.80 (d, J = 8.80 Hz, 3H), 7.48 (t, J = 7.60 Hz, 1H), 7.30 (t, J = 7.60 Hz, 1H), 6.94 (d, J = 8.80 Hz, 2H), 4.53 (t, J = 7.20 Hz, 2H), 3.76 (s, 3H), 1.90 (q, J = 7.20 Hz, 2H), 1.34–1.30 (m, 2H), 0.90 (t, J = 7.60 Hz, 3H) | 160.73, 155.9, 141.14, 137.61, 132.31, 127.12, 122.93, 122.86, 122.37, 122.30, 114.17, 110.91, 55.63, 49.02, 31.99, 19.93, 14 nih.gov |

| 1-Butyl-N-(2-methoxyphenyl)-1H-indazole-3-carboxamide | DMSO-d6 | 9.44 (s, 1H), 8.40 (dd, J = 7.60, Hz, 1H), 8.26 (d, J = 8.00 Hz, 1H), 7.83 (d, J = 8.80 Hz, 1H), 7.52–7.52 (m, 1H), 7.34 (t, J = 7.60 Hz, 1H), 7.15–7.14 (m, 2H), 4.54 (t, J = 6.80 Hz, 2H), 3.94 (s, 3H), 1.88 (q, J = 7.20 Hz, 2H), 1.34–1.32 (m, 2H), 0.91 (t, J = 7.20 Hz, 3H) | 160.06, 148.68, 141.39, 136.9, 127.55, 127.37, 124.35, 123.41, 122.47, 122.07, 121.13, 119.71, 111.41, 111.17, 56.53, 48.99, 31.8, 19.84, 13.88 nih.gov |

Vibrational Spectroscopy (Infrared) for Functional Group Signatures

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic and aliphatic portions, C=C stretches of the aromatic ring, and C-N stretches. For example, the primary amine (NH₂) group would typically exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of a dihydro-indazole ring would be confirmed by the C-H stretching vibrations of the CH₂ groups, which appear at lower wavenumbers than the aromatic C-H stretches.

The IR spectrum of a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, shows characteristic signals for NH₂ and NH groups at 3359, 3282, and 3012 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorptions for Indazole and Related Structures

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1080-1360 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which in turn confirms the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. The fragmentation of the molecular ion can help to identify the different structural units within the molecule, such as the methyl group, the amine group, and the dihydro-indazole core. For instance, the loss of a methyl group (15 Da) or an amine group (16 Da) would be expected fragmentation pathways.

The mass spectrum of the related compound 5-Aminoindazole (B92378) shows a molecular ion peak and various fragment peaks that help in its structural confirmation. nist.gov

Theoretical and Computational Investigations

In conjunction with experimental spectroscopic data, theoretical and computational methods provide deeper insights into the properties of this compound at the molecular level.

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure and stability of this compound. These calculations can predict the optimized geometry of the molecule, its electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the relative stabilities of different conformers or tautomers. For example, calculations on 1H-indazole have shown that the 1H-tautomer is more stable than the 2H-tautomer. nih.gov Similar studies on the target molecule would provide valuable information on its preferred structure and reactivity.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of a ligand, such as this compound, with a biological target, typically a protein. Molecular docking predicts the preferred binding orientation of the ligand within the active site of the protein and estimates the binding affinity. jocpr.comalliedacademies.org This information is crucial for understanding the potential biological activity of the compound.

MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the key interactions that contribute to it. These simulations can reveal important details about how the ligand affects the protein's structure and function.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools in modern drug discovery and chemical research. These methodologies are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, these predictive models are instrumental in guiding the synthesis of novel derivatives with potentially enhanced or more specific activities.

The fundamental principle of QSAR is that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the structure of a lead compound like this compound and observing the corresponding changes in biological activity, a QSAR model can be developed. These models are not only predictive but also provide insights into the molecular features that are crucial for a desired biological outcome.

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Subsequently, a mathematical equation is derived that links these descriptors to the biological activity. Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are commonly used for this purpose. nih.govtandfonline.com The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques. researchgate.net

In the context of indazole derivatives, QSAR studies have been successfully applied to understand their potential as inhibitors of various biological targets. nih.govresearchgate.net For instance, 3D-QSAR studies on indazole derivatives have elucidated the importance of steric and electrostatic fields in their interaction with target proteins. nih.gov These studies generate contour maps that highlight regions where bulky or electropositive/electronegative substituents are likely to enhance or diminish activity, thereby providing a structural framework for designing new and more potent inhibitors. nih.gov

The application of cheminformatics and QSAR to this compound systems would involve the generation and analysis of a variety of molecular descriptors. These can be broadly categorized into 1D, 2D, and 3D descriptors. 1D descriptors include basic properties like molecular weight and atom counts. 2D descriptors are derived from the 2D representation of the molecule and include topological indices and structural keys. 3D descriptors, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are calculated from the 3D conformation of the molecule and are particularly useful for understanding ligand-receptor interactions.

A hypothetical QSAR study on a series of analogs of this compound might reveal that substitutions at specific positions on the indazole ring or modifications to the amine group significantly influence the compound's activity. The resulting QSAR model could then be used to predict the activity of yet-to-be-synthesized derivatives, prioritizing the most promising candidates for chemical synthesis and biological testing, thus accelerating the research and development process.

Below are illustrative data tables that represent the types of data generated and analyzed in cheminformatics and QSAR studies of indazole derivatives.

Table 1: Illustrative Molecular Descriptors for this compound Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| Analog 1 | 163.22 | 1.85 | 41.49 | 1 | 2 |

| Analog 2 | 177.25 | 2.15 | 41.49 | 1 | 2 |

| Analog 3 | 193.22 | 1.70 | 50.72 | 2 | 3 |

| Analog 4 | 207.28 | 2.50 | 41.49 | 1 | 2 |

| Analog 5 | 162.20 | 1.55 | 63.81 | 2 | 3 |

This table is for illustrative purposes and does not represent actual experimental data.

Table 2: Example of a QSAR Model for a Hypothetical Series of Indazole Derivatives

| Statistical Parameter | Value | Description |

| r² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the biological activity is explained by the model. |

| q² (Cross-validated r²) | 0.85 | A measure of the model's internal predictive ability, obtained through cross-validation. |

| pred_r² (External validation r²) | 0.88 | A measure of the model's ability to predict the activity of an external test set of compounds. |

| F-statistic | 120.5 | Indicates the statistical significance of the model. |

| Standard Error of Estimate | 0.25 | Represents the average deviation of the predicted values from the actual values. |

This table is for illustrative purposes and does not represent actual experimental data.

These tables exemplify the quantitative nature of cheminformatics and QSAR studies, which transform our understanding of structure-activity relationships from a qualitative to a quantitative and predictive science.

Preclinical Pharmacological Profiles and Mechanistic Studies of 1 Methyl 2,3 Dihydro 1h Indazol 5 Amine Analogs

Enzyme Inhibition Studies

The ability of 1-methyl-1H-indazol-5-amine analogs to inhibit specific enzymes has been a significant area of research. These studies have unveiled potential therapeutic applications ranging from neurodegenerative diseases to cancer and infectious diseases.

While specific data on Wee1 and Syk kinase inhibition by 1-methyl-2,3-dihydro-1H-indazol-5-amine analogs is limited in publicly available research, studies on structurally related indazole derivatives have shown significant activity against various kinases, including FMS-like tyrosine kinase 3 (FLT3).

Research into 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives has identified potent FLT3 inhibitors. One of the most potent compounds, 8r , demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants, which are implicated in acute myeloid leukemia (AML). nih.govbohrium.com Compound 8r exhibited an IC₅₀ of 41.6 nM against FLT3 and also showed potent inhibition of the FLT3-ITD (W51) and FLT3-TKD (D835Y) mutants with IC₅₀ values of 22.8 nM and 5.64 nM, respectively. bohrium.com These findings underscore the potential of the indazole scaffold in developing targeted cancer therapies.

In a different study, a diarylamide 3-aminoindazole derivative, AKE-72 , was identified as a potent pan-BCR-ABL inhibitor, which also showed significant inhibition against FLT3 with 98.7% inhibition at a concentration of 50 nM. nih.gov This highlights the versatility of the indazole core in targeting multiple oncogenic kinases.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 8r | FLT3 | 41.6 | bohrium.com |

| 8r | FLT3-ITD (W51) | 22.8 | bohrium.com |

| 8r | FLT3-TKD (D835Y) | 5.64 | bohrium.com |

| AKE-72 | FLT3 | 98.7% inhibition at 50 nM | nih.gov |

Analogs of 1-methyl-1H-indazole have been investigated for their potential to inhibit cholinesterases and monoamine oxidases (MAO), enzymes crucial in the regulation of neurotransmitters.

A series of C5- and C6-substituted indazole derivatives were evaluated for their MAO inhibitory properties. While most compounds showed weak inhibition of MAO-A, they were found to be potent inhibitors of MAO-B. researchgate.net Specifically, substitutions at the C5 position of the indazole ring resulted in highly potent MAO-B inhibitors with IC₅₀ values in the nanomolar range. researchgate.net Further studies on N1-methylated indazole-5-carboxamides confirmed their subnanomolar potency as reversible and competitive MAO-B inhibitors. nih.gov

| Compound Type | Target Enzyme | IC₅₀ Range (µM) | Potency | Reference |

|---|---|---|---|---|

| C5-substituted indazole derivatives | Human MAO-B | 0.0025–0.024 | High | researchgate.net |

| N1-methylated indazole-5-carboxamides | MAO-B | Subnanomolar pIC₅₀ >8.8 | High | nih.gov |

While direct studies on cholinesterase inhibition by this compound analogs are not prominent, research on related heterocyclic systems like thiazoloindazoles has shown promise in developing acetylcholinesterase inhibitors.

The indazole scaffold has also been explored for its potential in developing novel antitubercular agents. A structure-based approach to optimize existing inhibitors of Mycobacterium tuberculosis β-ketoacyl-ACP synthase (KasA) led to the development of the indazole derivative JSF-3285 . This compound confirmed its target engagement with KasA through biochemical and genetic studies. nih.gov Although specific inhibitory concentration values are not detailed, the optimization of the parent compound resulted in a significant increase in plasma exposure in preclinical models, suggesting improved pharmacokinetic properties for this class of inhibitors. nih.gov

Receptor Modulation Research

Analogs of 1-methyl-1H-indazol-5-amine have been the subject of extensive research for their ability to modulate various receptors, particularly G-protein coupled receptors (GPCRs).

There is a substantial body of evidence for the activity of 7-methyl-1H-indazol-5-yl containing compounds as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy.

Several potent CGRP receptor antagonists incorporating the 7-methyl-1H-indazol-5-yl moiety have been developed. For instance, BMS-694153 and BMS-742413 are two such compounds with excellent potency and favorable safety profiles. nih.govacs.orgnih.gov Another notable antagonist, zavegepant , also features this indazole group and exhibits a high affinity for the CGRP receptor with a Kᵢ of 0.023 nM. researchgate.net The discovery of HTL22562 , another CGRP receptor antagonist containing the 7-methyl-1H-indazol-5-yl group, further highlights the importance of this structural motif in achieving high-affinity binding. researchgate.net

| Compound | Receptor | Kᵢ (nM) | Reference |

|---|---|---|---|

| Zavegepant | CGRP Receptor | 0.023 | researchgate.net |

While specific research on 5-HT6 and CCR4 antagonism by this compound analogs is not widely reported, the broader class of indazole derivatives continues to be a source of investigation for new GPCR modulators.

Beyond the well-studied GPCRs, analogs of 1-methyl-1H-indazole have shown inhibitory activity against other important receptor types, such as the transforming growth factor-β (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).

A novel series of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine derivatives were synthesized and identified as potent ALK5 inhibitors. Compound 11 from this series showed a potent inhibitory effect in a cellular assay with an IC₅₀ of 3.5 ± 0.4 nM. nih.gov The strategic incorporation of deuterium (B1214612) at a potential metabolic soft spot was a key feature of this analog. nih.gov

| Compound | Target Receptor | Cellular IC₅₀ (nM) | Reference |

|---|---|---|---|

| 11 | ALK5 | 3.5 ± 0.4 | nih.gov |

Anti-Infective and Antiproliferative Potentials

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities. mdpi.comnih.gov This section delves into the preclinical data of this compound analogs, focusing on their efficacy against infectious agents and their ability to curb cancer cell growth.

Broad-Spectrum Antimicrobial Efficacy

Derivatives of the indazole nucleus have been a focal point in the quest for new antimicrobial agents. mdpi.com Research has shown that these compounds possess a wide range of activity against various microbial strains. orientjchem.org

A study on 2H-indazole derivatives demonstrated their potential as dual antimicrobial and anti-inflammatory agents. mdpi.com These compounds were tested against intestinal and vaginal pathogens. The results revealed significant antiprotozoal activity, with many derivatives being more potent than the reference drug, metronidazole. mdpi.com Specifically, certain 2,3-diphenyl-2H-indazole derivatives inhibited the growth of Candida albicans and Candida glabrata. mdpi.com However, the synthesized compounds were largely inactive against the tested bacterial strains, Escherichia coli and Salmonella enterica serovar Typhi, indicating a degree of selectivity in their antimicrobial action. mdpi.com

Further investigations into novel substituted indazoles highlighted their activity against both Gram-negative and Gram-positive bacteria. orientjchem.org In one study, several N-methyl-3-aryl indazole analogs showed promising inhibitory activity. orientjchem.org For instance, some compounds were particularly effective against Xanthomonas campestris and Bacillus megaterium. orientjchem.org The minimum inhibitory concentration (MIC) required to control Xanthomonas campestris was as low as 50µL for certain analogs, while for Candida albicans, the MIC was 75 µL for the most active compounds. orientjchem.org

Another study focusing on 2H-indazoles found weak to modest activity against various Gram-positive clinical isolates. nih.gov Some compounds showed inhibitory effects against Enterococcus faecalis, while another displayed a broader spectrum against Staphylococcus epidermidis and Staphylococcus aureus, including multidrug-resistant strains, with MIC values ranging from 64 to 128 µg/mL. nih.gov

The following table summarizes the antimicrobial activity of selected indazole analogs.

| Compound Type | Target Organism | Activity | Reference |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | Growth inhibition | mdpi.com |

| N-methyl-3-aryl indazole analogs | Xanthomonas campestris | MIC: 50µL | orientjchem.org |

| N-methyl-3-aryl indazole analogs | Bacillus megaterium | MIC: 100µL | orientjchem.org |

| 2H-Indazole derivatives | Enterococcus faecalis | MIC: ~128 µg/mL | nih.gov |

| 2H-Indazole derivative | S. aureus, S. epidermidis (incl. MDR) | MIC: 64-128 µg/mL | nih.gov |

Antileishmanial Activity Investigations

Leishmaniasis is a parasitic disease for which current treatments have significant limitations, including high toxicity and emerging resistance. nih.gov Indazole derivatives have emerged as a promising class of compounds in the search for new antileishmanial drugs. nih.gov

Research into 5-nitroindazole (B105863) derivatives has shown potent in vitro activity against Leishmania amazonensis. nih.gov In a study of twenty 2-benzyl-5-nitroindazolin-3-one derivatives, several compounds demonstrated significant inhibitory effects on the promastigote stage of the parasite, with eight compounds having an IC₅₀ of less than 1 µM. nih.gov Against the more clinically relevant intracellular amastigotes, four of these compounds were as active as the reference drug Amphotericin B. nih.gov The most promising compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, exhibited an IC₅₀ of 0.46 µM against amastigotes and a high selectivity index of 875. nih.gov

Another study synthesized 3-chloro-6-nitro-1H-indazole derivatives and evaluated their activity against Leishmania infantum. The results indicated that indazole derivatives possess biological potency and can act as excellent inhibitors of the Leishmania parasite, suggesting that the indazole structure is a useful scaffold for developing new antileishmanial agents. nih.gov The antiprotozoal activity of indazole derivatives has also been noted against other parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, often showing greater potency than metronidazole. mdpi.com

The table below presents the antileishmanial activity of specific indazole analogs.

| Compound Class | Target Organism | Key Finding | Reference |

| 2-benzyl-5-nitroindazolin-3-one derivatives | Leishmania amazonensis (amastigotes) | Four compounds as active as Amphotericin B | nih.gov |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis (amastigotes) | IC₅₀: 0.46 µM; Selectivity Index: 875 | nih.gov |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Potent inhibitors of the parasite | nih.gov |

| 2-phenyl-2H-indazole derivatives | Giardia intestinalis, Entamoeba histolytica | More potent than metronidazole | mdpi.com |

Mycobacterial Growth Inhibition Studies

Tuberculosis remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of novel antimycobacterial agents. nih.gov Indazole derivatives have been identified as promising inhibitors of Mycobacterium tuberculosis (Mtb).

Researchers have developed tight-binding inhibitors of Mtb lipoamide (B1675559) dehydrogenase (Lpd), an essential enzyme for the bacterium. nih.govnih.gov A significant breakthrough was achieved by progressing from an indazole scaffold to a 2-cyanoindole scaffold, which resulted in a striking improvement in the inhibitor's residence time on the Mtb enzyme. nih.gov This modification led to enhanced antibacterial activity both in laboratory cultures and within primary mouse macrophages. nih.govnih.gov For instance, one of the new cyanoindole compounds demonstrated improved efficacy in Mtb-infected bone marrow-derived macrophages compared to the original indazole compound. nih.gov

The direct mycobacterial growth inhibition assay (MGIA) is a key tool for evaluating the efficacy of new compounds. frontiersin.org Studies using this assay have shown that various compounds can inhibit the growth of Mtb. In one screening, 14 compounds displayed growth inhibition of Mtb, with the most potent compound exhibiting a minimum inhibitory concentration (MIC₉₀) of 5 µg/ml. researchgate.net

| Scaffold Type | Target | Key Improvement | Reference |

| Indazole to 2-Cyanoindole | Mycobacterium tuberculosis Lpd | Extended target residence time, enhanced antibacterial activity | nih.govnih.gov |

| Various Compounds | Mycobacterium tuberculosis | Most potent compound had MIC₉₀ of 5 µg/ml | researchgate.net |

Antitumor Cell Line Proliferation Inhibition

The indazole core is a privileged structure found in several FDA-approved anticancer drugs, highlighting its importance in oncology research. mdpi.comrsc.org A multitude of studies have explored the antiproliferative activity of indazole analogs against various human cancer cell lines.

A series of novel polysubstituted indazoles showed interesting antiproliferative activity against A2780 (ovarian) and A549 (lung) cancer cell lines, with IC₅₀ values ranging from 0.64 to 17 µM. nih.gov Further testing on additional cell lines including IMR32 (neuroblastoma), MDA-MB-231 (breast), and T47D (breast) confirmed their activity. nih.gov Mechanistic studies suggest that these compounds may act as cell cycle-specific antimetabolites or as inhibitors of enzymes involved in DNA synthesis. nih.gov

In another study, newly synthesized 1H-indazole-3-amine derivatives were evaluated against a panel of human cancer cell lines. mdpi.comnih.gov One compound, 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM and demonstrated good selectivity over normal cells. mdpi.comnih.gov This compound was found to induce apoptosis and affect the cell cycle, possibly through the p53/MDM2 pathway. mdpi.comnih.gov

Indazole-chalcone hybrids have also been investigated, with some compounds exhibiting remarkable inhibitory activity against MKN45 gastric cancer cells, proving more potent than the control drug sorafenib. ciac.jl.cn Furthermore, a series of indazole derivatives were designed as pan-BCR-ABL inhibitors, effective against the T315I mutant in chronic myeloid leukemia (CML). nih.gov One such compound, AKE-72, showed potent inhibition of BCR-ABLWT (IC₅₀ < 0.5 nM) and BCR-ABLT315I (IC₅₀ = 9 nM) and strongly inhibited the proliferation of Ba/F3 cells expressing these proteins. nih.gov

The table below showcases the antiproliferative activity of various indazole analogs.

| Compound Class | Cancer Cell Line(s) | Potency (IC₅₀) | Reference |

| Polysubstituted indazoles | A2780 (ovarian), A549 (lung) | 0.64 - 17 µM | nih.gov |

| 1H-indazole-3-amine derivative (6o) | K562 (leukemia) | 5.15 µM | mdpi.comnih.gov |

| Indazole-chalcone hybrid (4a) | MKN45 (gastric) | 2.65 µmol/L | ciac.jl.cn |

| Diarrylamide 3-aminoindazole (AKE-72) | BCR-ABLWT expressing cells | < 0.5 nM | nih.gov |

| Diarrylamide 3-aminoindazole (AKE-72) | BCR-ABLT315I expressing cells | 9 nM | nih.gov |

Anti-Inflammatory and Other Therapeutic Area Explorations

Beyond their anti-infective and anticancer properties, indazole derivatives have been widely investigated for their anti-inflammatory potential. nih.govnih.gov The inflammatory response, while a crucial repair process, can become detrimental in many diseases, creating a need for novel anti-inflammatory agents with fewer side effects than current therapies. nih.govnih.gov

Studies have shown that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in rats in a dose- and time-dependent manner. nih.govnih.gov The mechanism underlying this effect is believed to involve the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and free radicals. nih.govnih.gov

In vitro assays confirmed that these compounds inhibited COX-2, with IC₅₀ values ranging from 12.32 to 23.42 μM. nih.gov Among the tested compounds, 5-aminoindazole (B92378) demonstrated the highest activity in inhibiting COX-2. nih.gov This suggests that COX-2 inhibition is a key mechanism for the anti-inflammatory action of these indazole derivatives. nih.gov

Computational studies, including molecular docking and molecular dynamics simulations, have further supported the potential of 1H-indazole analogs as potent anti-inflammatory agents by evaluating their binding to the COX-2 enzyme. researchgate.net Additionally, some 2H-indazole derivatives have been designed as dual-action agents, possessing both antimicrobial and anti-inflammatory properties, with selected compounds showing in vitro inhibitory activity against human COX-2. mdpi.com The indazole scaffold is also present in commercially available anti-inflammatory drugs like Bendazac and Benzydamine. mdpi.com

| Compound Class | Assay/Model | Key Finding | Reference |

| Indazole and its derivatives | Carrageenan-induced rat paw edema | Significant, dose-dependent inhibition | nih.govnih.gov |

| Indazole and its derivatives | In vitro COX-2 inhibition | IC₅₀ values from 12.32 - 23.42 μM | nih.gov |

| 5-aminoindazole | In vitro COX-2 inhibition | Maximum activity among tested compounds | nih.gov |

| 2H-indazole derivatives | In vitro COX-2 inhibition | Displayed inhibitory activity | mdpi.com |

Structure Activity Relationship Sar and Rational Design Principles for Dihydroindazole Based Therapeutics

Elucidation of Key Structural Motifs Governing Biological Activity

The biological activity of dihydroindazole derivatives is intricately linked to their structural features. The core dihydroindazole ring system provides a foundational structure that can be modified at various positions to modulate its interaction with biological targets. Key structural motifs that have been identified as crucial for activity include:

The Dihydroindazole Core: This bicyclic system, which is a bioisostere of the indole (B1671886) ring found in molecules like tryptophan, serves as the primary scaffold. Its specific isomeric form and substitution pattern are critical determinants of biological effect.

Substituents on the Indazole Ring: The nature and position of substituents on the aromatic portion of the indazole ring significantly influence activity. For example, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, it has been observed that many potent indazole derivatives possess a large group at position 4 and a smaller group, often a halogen, at position 6. nih.gov

The Amino Group: The presence and location of an amino group, as seen in 1-Methyl-2,3-dihydro-1H-indazol-5-amine, can be critical for forming key interactions, such as hydrogen bonds, with the target protein. The basicity of this group can also play a role in the compound's pharmacokinetic properties.

The Methyl Group on the Nitrogen: The N-methylation of the indazole ring, as in "this compound," can impact the compound's metabolic stability and its ability to fit into the binding pocket of a target. The methylation of 6-nitro indazole derivatives with iodomethane (B122720) can lead to two isomers, N¹-alkylindazoles and N²-alkylindazoles, with the former being the major product. nih.gov

A study focused on 6-substituted aminoindazole derivatives as potential anticancer agents highlighted the importance of these motifs. nih.gov One compound from this series, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated significant anti-proliferative activity against human colorectal cancer cells. nih.gov This finding underscores the therapeutic potential of appropriately substituted dihydroindazole structures.

Conformational Analysis and its Influence on Bioactivity

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. For dihydroindazole-based therapeutics, conformational analysis helps to understand how the molecule orients itself within a binding site.

The dihydro- portion of the indazole ring introduces a degree of flexibility that is absent in the fully aromatic indazole. This flexibility allows the molecule to adopt different conformations, one of which may be more favorable for binding than others. The specific conformation adopted can be influenced by the substituents on the ring system.

Computational tools, such as those provided by the Automated Topology Builder (ATB) and Repository, can be used to predict the molecular topology and facilitate the development of force fields for molecular dynamics simulations. uq.edu.au These simulations can provide insights into the preferred conformations of molecules like 1-Methyl-1H-indazol-5-amine and how they might interact with biological macromolecules. uq.edu.au

Design Principles for Potency, Selectivity, and Ligand Efficiency Optimization

The rational design of dihydroindazole-based therapeutics aims to optimize several key parameters:

Potency: This refers to the concentration of a drug required to produce a specific effect. For dihydroindazole derivatives, potency can be enhanced by introducing functional groups that form strong interactions with the target protein. For instance, fluorination has been shown to be an effective strategy for improving binding affinity without significantly altering molecular size. nih.gov

Selectivity: A selective drug preferentially binds to its intended target over other proteins in the body, which can minimize off-target side effects. Selectivity can be achieved by designing molecules that exploit subtle differences in the binding sites of related proteins.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). nih.gov It is a valuable tool in drug discovery for identifying small, efficient molecules that have a higher potential for development into drugs with favorable properties. nih.gov Optimizing for high ligand efficiency can help to avoid the "molecular obesity" that can lead to poor pharmacokinetic properties.

A common strategy in drug design is the hybridization of pharmacophore scaffolds. nih.gov This involves combining structural features from two or more bioactive molecules to create a new chemical entity with improved properties. nih.gov

Computational and Experimental Approaches in SAR Elucidation

The elucidation of structure-activity relationships for dihydroindazole derivatives relies on a combination of computational and experimental methods.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net It can help to identify key interactions and guide the design of new analogs with improved binding affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds. The dipole moment of a molecule is an important descriptor in QSAR studies. sapub.org

Density Functional Theory (DFT): DFT calculations can be used to study the electronic properties of molecules, such as their frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, which can provide insights into their reactivity and interaction with biological targets. researchgate.netsapub.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-protein complex over time, providing information about the stability of the interaction. chemrxiv.orgnih.gov

Experimental Approaches:

Synthesis and Biological Evaluation: The synthesis of a series of related compounds with systematic structural modifications is the cornerstone of SAR studies. nih.govresearchgate.net These compounds are then tested in biological assays to determine their activity. nih.gov

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a ligand bound to its target protein. This information is invaluable for understanding the precise nature of the binding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the structure of molecules in solution and to study their interactions with other molecules. mdpi.com

Through the iterative application of these computational and experimental methods, a detailed understanding of the SAR for dihydroindazole-based therapeutics can be achieved, paving the way for the design of more effective and safer medicines.

Broader Research Applications and Future Perspectives of Dihydroindazole Compounds

Applications in Advanced Material Science and Polymer Chemistry

The unique structural and electronic properties of the dihydroindazole core make it an attractive candidate for the development of advanced materials and functional polymers. The presence of nitrogen atoms in the heterocyclic ring system allows for the coordination of metal ions, opening pathways to the creation of novel metal-organic frameworks (MOFs) and coordination polymers.

Dihydroindazole derivatives can act as ligands, binding to metal centers to form extended, porous structures. researchgate.net These materials are of significant interest for a range of applications, including:

Gas Storage and Separation: The porous nature of dihydroindazole-based MOFs could be tailored to selectively adsorb and store gases like hydrogen, carbon dioxide, and methane.

Catalysis: The metal centers within these frameworks can act as catalytic sites, while the organic dihydroindazole linker can be functionalized to influence the catalytic activity and selectivity.

Sensing: The electronic properties of the dihydroindazole moiety can be exploited to develop chemical sensors. The binding of specific analytes to the framework could induce a detectable change in fluorescence or other optical properties.

In polymer chemistry, the incorporation of dihydroindazole units into polymer backbones or as pendant groups can impart unique characteristics. These include enhanced thermal stability, altered photophysical properties, and improved charge transport capabilities, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Potential Applications of Dihydroindazole Compounds in Material Science

| Application Area | Potential Role of Dihydroindazole Compounds | Key Properties to Exploit |

| Metal-Organic Frameworks (MOFs) | As organic linkers to form porous structures. researchgate.net | Coordination ability, structural rigidity, porosity |

| Catalysis | As ligands to create catalytically active metal complexes. | Tunable electronic properties, stability |

| Chemical Sensing | As a core structure for fluorescent or colorimetric sensors. | Photophysical properties, analyte binding affinity |

| Organic Electronics | As building blocks for conductive or emissive polymers. | Charge transport, thermal stability, photoluminescence |

Role in Agricultural Chemistry Innovations

The agricultural sector is in constant need of new and effective solutions to control pests and diseases while minimizing environmental impact. Heterocyclic compounds play a crucial role in the agrochemical industry, forming the basis of many insecticides, fungicides, and herbicides. ijfans.org The dihydroindazole scaffold, with its embedded pyrazole (B372694) ring, is a promising platform for the discovery of novel agrochemicals. nih.gov

The pyrazole moiety is present in several commercially successful pesticides, and its structural features are known to be important for biological activity. nih.gov By analogy, dihydroindazole derivatives are being investigated for their potential as:

Insecticides: Dihydroindazoles can be designed to target specific receptors or enzymes in insects, leading to potent and selective insecticidal activity. nih.gov The development of diamide (B1670390) insecticides containing pyrazole rings has been a significant advancement in pest control, and similar strategies could be applied to dihydroindazoles. nih.gov

Fungicides: Fungal pathogens pose a significant threat to crop yields. Dihydroindazole derivatives can be synthesized and screened for their ability to inhibit fungal growth, potentially by disrupting essential cellular processes. nih.gov

Herbicides: The development of herbicides with novel modes of action is critical to combat the evolution of weed resistance. The dihydroindazole structure offers a chemical scaffold that can be modified to create compounds that interfere with specific biochemical pathways in weeds.

Research in this area focuses on synthesizing libraries of dihydroindazole derivatives and evaluating their biological activity against a range of agricultural pests and pathogens. Structure-activity relationship (SAR) studies help to identify the key structural features required for optimal potency and selectivity. nih.govresearchgate.net

Table 2: Investigational Agricultural Applications of Dihydroindazole Derivatives

| Agrochemical Class | Target Pests/Pathogens | Potential Mechanism of Action |

| Insecticides | Aphids, caterpillars, and other crop-damaging insects. nih.gov | Targeting the nervous system or other vital physiological processes. |

| Fungicides | Fungi causing diseases like rusts, mildews, and blights. nih.gov | Inhibition of fungal enzymes or disruption of cell membranes. |

| Herbicides | Broadleaf and grassy weeds. | Inhibition of essential plant enzymes or metabolic pathways. |

Development of Novel Diagnostic and Imaging Agents

The development of sensitive and specific imaging agents is crucial for early disease diagnosis and for monitoring treatment responses. The dihydroindazole scaffold can be chemically modified to create fluorescent probes and radiolabeled tracers for various biomedical imaging applications.

Fluorescent Probes for Bioimaging:

By introducing fluorogenic groups or by designing molecules with environment-sensitive fluorescence, dihydroindazole derivatives can be transformed into powerful tools for visualizing cellular structures and processes. nih.govnih.gov These probes can be engineered to selectively accumulate in specific organelles, such as the mitochondria or the nucleus, providing high-resolution insights into cellular function. The principles used in developing fluorescent probes from other heterocyclic systems, such as benzothiadiazoles, can be applied to the dihydroindazole core. nih.govnih.gov

Radiolabeled Tracers for PET and SPECT Imaging:

The introduction of a radionuclide (e.g., ¹⁸F, ¹¹C, ⁹⁹ᵐTc) into the dihydroindazole structure allows for non-invasive whole-body imaging using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging modalities are highly sensitive and are used extensively in oncology, neurology, and cardiology.

Drawing parallels from other heterocyclic imaging agents, dihydroindazole-based radiotracers could be developed to:

Image Tumors: By targeting specific biomarkers that are overexpressed on cancer cells.

Visualize Neuroinflammation: By designing molecules that can cross the blood-brain barrier and bind to markers of inflammation in the brain. nih.gov

Assess Myocardial Perfusion: By creating tracers that accumulate in viable heart tissue.

The design of such agents requires careful consideration of their pharmacokinetic properties, including their distribution, metabolism, and excretion from the body. nih.govnih.gov

Table 3: Potential Diagnostic and Imaging Applications of Dihydroindazole Compounds

| Imaging Modality | Application | Design Strategy |

| Fluorescence Microscopy | Cellular imaging, organelle tracking. nih.govnih.gov | Attachment of fluorophores, design of environment-sensitive probes. |

| PET/SPECT Imaging | Cancer diagnosis, neuroimaging, cardiac imaging. | Incorporation of a positron-emitting or gamma-emitting radionuclide. nih.gov |

| Amyloid Imaging | Diagnosis of Alzheimer's disease. nih.gov | Design of derivatives with high affinity for amyloid plaques. |

Future Research Directions and Translational Opportunities

The exploration of dihydroindazole compounds beyond their traditional use in medicinal chemistry is a burgeoning field with significant potential. Future research will likely focus on several key areas to unlock the full potential of this versatile scaffold.

Future Research Directions:

Combinatorial Synthesis and High-Throughput Screening: The generation of large, diverse libraries of dihydroindazole derivatives, coupled with high-throughput screening methods, will accelerate the discovery of new compounds with desirable properties for materials science, agriculture, and diagnostics.

Computational Modeling and In Silico Design: The use of computational tools to predict the properties of novel dihydroindazole derivatives will enable a more rational and targeted approach to their design and synthesis. This can help in optimizing binding affinities for biological targets or in predicting the electronic properties of new materials.

Development of Multifunctional "Theranostic" Agents: A particularly exciting avenue of research is the development of dihydroindazole-based agents that combine both therapeutic and diagnostic capabilities. These "theranostic" agents could simultaneously deliver a therapeutic payload and provide an imaging signal to monitor the drug's distribution and efficacy in real-time.

Exploration of Novel Polymer Architectures: Further investigation into the incorporation of dihydroindazole units into different polymer architectures could lead to the development of new materials with tailored optical, electronic, and mechanical properties for a wide range of advanced applications.

Translational Opportunities:

The translation of promising dihydroindazole compounds from the laboratory to real-world applications will require a multidisciplinary effort. Key steps in this process include:

Preclinical and Field Trials: For agricultural and diagnostic applications, rigorous testing will be necessary to establish the efficacy, and environmental impact of new dihydroindazole-based products.

Scalable and Cost-Effective Synthesis: The development of efficient and economical synthetic routes for the large-scale production of lead compounds is essential for their commercial viability.

Regulatory Approval: Navigating the regulatory landscape for new agrochemicals and diagnostic agents is a critical step in bringing these innovations to the market.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 1-Methyl-2,3-dihydro-1H-indazol-5-amine with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the indazole core. Key steps include alkylation at the N1 position and subsequent reduction of the dihydro moiety. Reaction conditions such as temperature (optimized between 60–80°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., palladium or nickel-based systems) are critical for yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the methyl group at N1, the dihydro moiety, and the amine at C5. Aromatic protons in the indazole ring appear between δ 6.5–8.0 ppm, while the methyl group resonates near δ 3.2–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 161.2 (CHN) and fragmentation patterns indicative of the dihydroindazole structure .

- Infrared Spectroscopy (IR) : The primary amine (-NH) exhibits stretching vibrations at ~3300–3500 cm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in compound purity, assay conditions, or structural analogs. To address this:

- Purity Validation : Re-analyze batches using HPLC or GC-MS to rule out impurities (>99% purity required for biological assays) .

- Comparative Studies : Test the compound alongside structurally similar derivatives (e.g., 3-Phenyl-1H-indazol-5-amine) to isolate activity contributions from specific functional groups .

- Standardized Assays : Use cell-based models (e.g., HEK293 or HeLa) with consistent protocols for IC determination to minimize inter-lab variability .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test palladium (Pd/C), nickel (NiCl), or organocatalysts (e.g., proline derivatives) for the reduction step. Pd/C in ethanol at 70°C has shown yields up to 85% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves catalytic reduction efficiency .

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. How to design experiments to evaluate the enzyme inhibition potential of this compound derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known indazole interactions (e.g., kinases or cytochrome P450 isoforms) using docking simulations (AutoDock Vina) .

- Assay Design :

- Fluorescence-Based Assays : Measure inhibition of ATP-binding enzymes (e.g., EGFR kinase) using ADP-Glo™ kits.

- SPR Analysis : Quantify binding affinity (K) via surface plasmon resonance with immobilized enzyme targets .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modifications at C5 (e.g., halogenation or alkylation) to correlate structural changes with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.